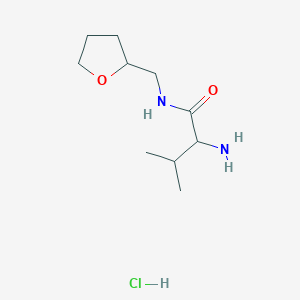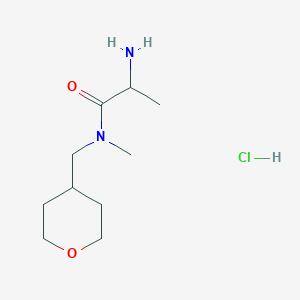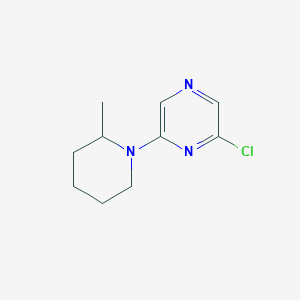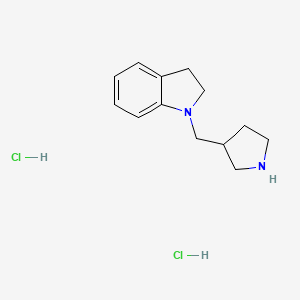
1-(3-Pyrrolidinylmethyl)indoline dihydrochloride
説明
1-(3-Pyrrolidinylmethyl)indoline dihydrochloride is a chemical compound with the CAS number 1220018-70-1 . It is used in scientific research, with diverse applications such as studying its effects on the nervous system and investigating its potential therapeutic properties.
Synthesis Analysis
A suitable one-pot sequential three-component synthesis of a series of new spiro [indoline-pyrrolidine] derivatives is described . Reactions proceeded through a 1,3-dipolar cycloaddition between azomethine ylides, generated in situ from the condensation of isatins with sarcosine, and trans -1,2-dibenzoylethylene as dipolarophile under conventional heating .科学的研究の応用
Synthesis and Molecular Architecture
Research shows that compounds like 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride are crucial in the synthesis of complex molecular architectures. For instance, it has been used in Mn(III)-mediated oxidative cyclization reactions to yield 1,2-annulated products from substrates like indoles, indolines, and pyrroles with a pendant malonyl group on the nitrogen atom, leading to the synthesis of tetracyclic tronocarpine subunits (Magolan & Kerr, 2006).
Catalysis and Synthesis of Bioactive Compounds
The molecule plays a role in the catalytic asymmetric preparation of pyrroloindolines, a class of polycyclic indoline motifs prevalent in natural products and bioactive molecules. Pyrroloindoline-containing alkaloids, due to their promising biological activities, are significant in biological sciences and drug development. The catalytic asymmetric synthesis of these molecules has been a focal point for synthetic chemists, highlighting the molecule's importance in complex organic synthesis and pharmaceuticals (Mei et al., 2021).
Advancements in Solar Energy Conversion
A groundbreaking application in renewable energy is the use of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride derivatives in dye-sensitized solar cells. These metal-free organic dyes, with a new type of indoline structure, have showcased high efficiencies in converting solar energy into electrical current, achieving up to 8.00% efficiency under optimized conditions. This research paves the way for more sustainable and efficient solar energy solutions (Horiuchi et al., 2004).
Development of Medicinal Chemistry
The molecule is integral in synthesizing chiral vicinal diamines, including 2-aminomethyl indolines and pyrrolidines, which are vital as ligands for catalytic asymmetric reactions. Moreover, these compounds are key components of bioactive compounds, emphasizing the molecule's role in advancing medicinal chemistry and pharmaceuticals (Turnpenny & Chemler, 2014).
Safety And Hazards
The safety data sheet for a similar compound, 3-(1-Pyrrolidinylmethyl)indole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-13-12(3-1)6-8-15(13)10-11-5-7-14-9-11;;/h1-4,11,14H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUIJLBEHAPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinylmethyl)indoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



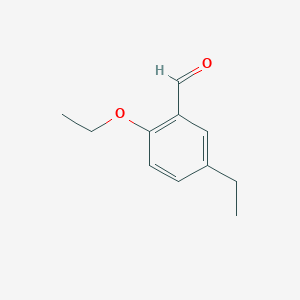
![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)
![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)
![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)

![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)
![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)
